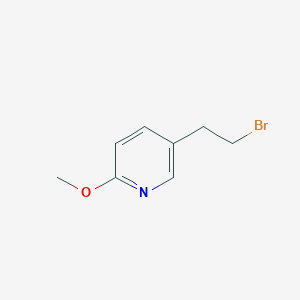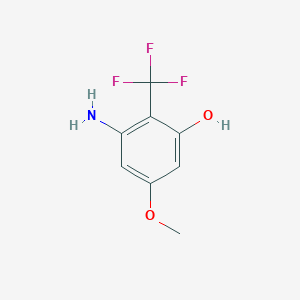
3-Amino-5-methoxy-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methoxy-2-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methoxy-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by the addition of the amino and methoxy groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like sodium hydride. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
3-Amino-5-methoxy-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Amino-5-methoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but lacks the phenol group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure with the methoxy and trifluoromethyl groups in different positions.
4-Amino-3-(trifluoromethyl)phenol: Similar structure with the amino and trifluoromethyl groups in different positions .
Uniqueness
3-Amino-5-methoxy-2-(trifluoromethyl)phenol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the trifluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-amino-5-methoxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO2/c1-14-4-2-5(12)7(6(13)3-4)8(9,10)11/h2-3,13H,12H2,1H3 |
InChI Key |
PTRBDQUDBILQPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


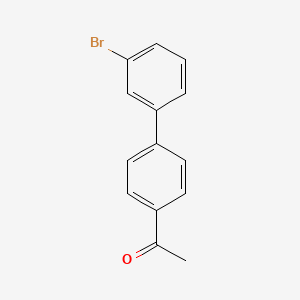
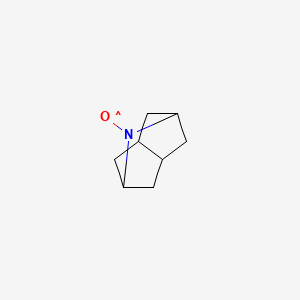


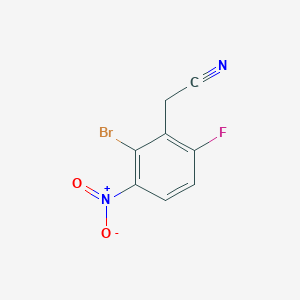
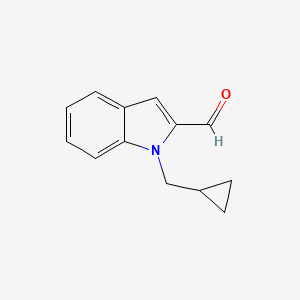
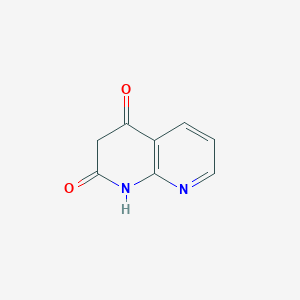
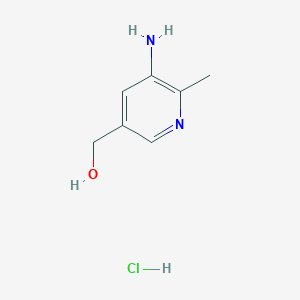

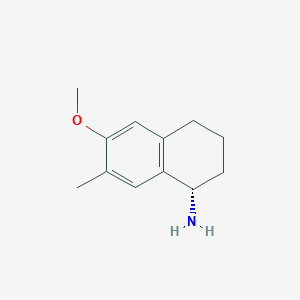
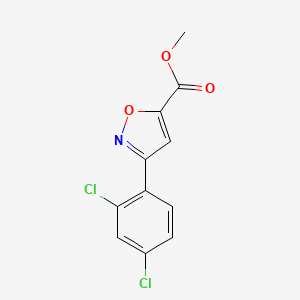
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
